molecular formula C19H21FNO3+ B1238930 Paroxetinium(1+)

Paroxetinium(1+)

Cat. No. B1238930
M. Wt: 330.4 g/mol
InChI Key: AHOUBRCZNHFOSL-YOEHRIQHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Paroxetinium(1+) is an organic cation that is the conjugate acid of paroxetine, arising from protonation of the piperidine nitrogen. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a paroxetine.

Scientific Research Applications

1. Brain Targeting for Depression Treatment

Paroxetine, the primary compound in Paroxetinium(1+), has been explored for brain targeting to treat depression. A study demonstrated the formulation of a brain-targeted intranasal in-situ gelling spray of paroxetine. This formulation showed promising results in delivering the drug more efficiently to the brain, providing a quicker onset of action and higher concentration at the target site, potentially reducing systemic side effects (Thakkar, Vaghela, & Patel, 2021).

2. Nanotechnology in Drug Delivery

Research has been conducted on the use of nanotechnology for the delivery of paroxetine. A study focused on developing a paroxetine-loaded nanoemulsion for direct nose-to-brain delivery. This method aimed to improve the drug's bioavailability and manage depression more effectively. The nanoemulsion showed enhanced permeation compared to traditional paroxetine suspension and improved behavioral activities in animal models (Pandey, Kumar, Gupta, Ali, & Baboota, 2016).

3. Transdermal Drug Delivery

Another study investigated the potential of a liposomal transdermal formulation of paroxetine. This approach aimed to reduce the side effects associated with oral administration and improve the drug's bioavailability. The study found that the liposomal transdermal patch application of paroxetine in rabbits showed improved bioavailability and sustained therapeutic effects compared to oral administration (EL-NABARAWI, Bendas, Tag El Rehem, & Abary, 2013).

properties

Product Name

Paroxetinium(1+)

Molecular Formula

C19H21FNO3+

Molecular Weight

330.4 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/p+1/t14-,17-/m0/s1

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-O

Isomeric SMILES

C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

SMILES

C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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